molecular formula C14H9FN2O B11868134 8-Fluoro-2-phenylquinazolin-4(3H)-one

8-Fluoro-2-phenylquinazolin-4(3H)-one

Cat. No.: B11868134
M. Wt: 240.23 g/mol
InChI Key: LHIYFKPGUZJYGC-UHFFFAOYSA-N
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Description

8-Fluoro-2-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with fluoro-substituted benzaldehyde under acidic or basic conditions. The reaction may proceed through a cyclization step to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl or fluoro groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce new substituents on the phenyl or fluoro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    8-Chloro-2-phenylquinazolin-4(3H)-one: Similar structure with a chloro substituent instead of fluoro, which may lead to different properties.

    8-Methyl-2-phenylquinazolin-4(3H)-one: Contains a methyl group instead of fluoro, affecting its steric and electronic properties.

Uniqueness

The presence of the fluoro group in 8-Fluoro-2-phenylquinazolin-4(3H)-one can significantly influence its chemical reactivity and biological activity compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

8-fluoro-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9FN2O/c15-11-8-4-7-10-12(11)16-13(17-14(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)

InChI Key

LHIYFKPGUZJYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=O)N2

Origin of Product

United States

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